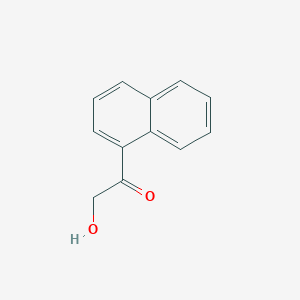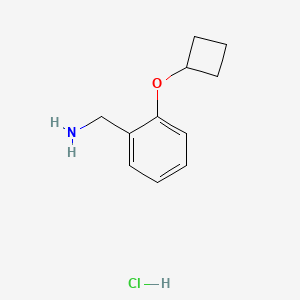![molecular formula C7H6ClF3N2O2 B3046940 [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1328640-67-0](/img/structure/B3046940.png)
[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound with the molecular formula C₆H₄ClF₃N₂O₂ and a molecular weight of 228.56 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a trifluoroethyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents .
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoroethyl group enhances its binding affinity to target proteins, while the pyrazole ring provides structural stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid offers a unique combination of chloro and trifluoroethyl groups, enhancing its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific chemical and biological properties .
Propiedades
Número CAS |
1328640-67-0 |
|---|---|
Fórmula molecular |
C7H6ClF3N2O2 |
Peso molecular |
242.58 |
Nombre IUPAC |
2-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-13(3-7(9,10)11)12-5(4)1-6(14)15/h2H,1,3H2,(H,14,15) |
Clave InChI |
KEVMSQXLVYLHSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Cl |
SMILES canónico |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















